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1-(thiophen-2-yl)cyclopropan-1-ol
Overview
Description
1-(thiophen-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropanol ring substituted with a thiophene group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(thiophen-2-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of thiophene with cyclopropanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the use of thiophene derivatives and cyclopropanol in the presence of a base to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-(thiophen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The thiophene ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(thiophen-2-yl)cyclopropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which 1-(thiophen-2-yl)cyclopropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context and specific application.
Comparison with Similar Compounds
Thiophene: A simpler analog that lacks the cyclopropanol ring.
Cyclopropanol: A compound with a similar cyclopropanol ring but without the thiophene group.
Thiophene Derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness: 1-(thiophen-2-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropanol ring and the thiophene group, which imparts distinct chemical and physical properties
Biological Activity
1-(Thiophen-2-yl)cyclopropan-1-ol is an organic compound notable for its unique structural features, combining a cyclopropane ring with a thiophene moiety. This structural arrangement imparts distinctive chemical properties and potential biological activities, making it a subject of interest in pharmacological research. The compound's interactions with biological macromolecules, particularly enzymes, have been the focus of various studies.
Chemical Structure
The compound is characterized by:
- Cyclopropane Ring : A three-membered carbon ring that contributes to the compound's reactivity.
- Thiophene Moiety : An aromatic ring containing sulfur, which enhances the compound's ability to engage in π-π stacking interactions with proteins.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interactions with cytochrome P450 enzymes. These enzymes are essential for the metabolism of numerous drugs and xenobiotics.
This compound interacts with cytochrome P450 enzymes via:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation.
- π-π Stacking : The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing biochemical pathways and enzyme stability.
Enzyme Modulation
A study highlighted the ability of this compound to modulate enzyme activity. It was found to inhibit certain cytochrome P450 isoforms, suggesting its potential as a lead compound for drug development targeting metabolic pathways.
Comparative Analysis with Related Compounds
Compound | Description | Biological Activity |
---|---|---|
Thiophene | Basic aromatic compound without cyclopropane structure | Limited; primarily studied for its own properties |
Cyclopropanol | Basic cyclic alcohol without thiophene | Minimal biological activity |
1-(Thiophen-3-yl)cyclopropan-1-ol | Positional isomer with different reactivity | Potentially different enzyme interactions |
1-(Thiophen-2-yl)cyclobutanol | Related structure with a four-membered ring | Not extensively studied |
The uniqueness of this compound lies in its combination of both cyclic and aromatic structures, which may enable specific interactions within biological systems that simpler compounds cannot achieve.
Synthesis
The synthesis of this compound typically involves cyclopropanation reactions. A common method includes:
- Reacting thiophene derivatives with diazomethane or other cyclopropanation reagents under mild conditions.
- The reaction proceeds at room temperature, followed by purification through distillation or recrystallization.
Properties
IUPAC Name |
1-thiophen-2-ylcyclopropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5,8H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVAHNUXVLPLKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CS2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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